molecular formula C27H26N2O2S B2433106 N-(benzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 1170501-73-1

N-(benzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide

Cat. No.: B2433106
CAS No.: 1170501-73-1
M. Wt: 442.58
InChI Key: IHMRXAYGPWBDGD-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide is a synthetic small molecule designed for research applications, incorporating a benzothiazole core and a tetrahydrofuran moiety. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in compounds with significant pharmacological potential . Researchers are increasingly interested in benzothiazole derivatives for their antibacterial properties, particularly as inhibitors of enzymes like dihydrofolate reductase (DHFR) . Furthermore, benzothiazole derivatives have demonstrated antiviral potential . The structural complexity of this molecule, featuring a diphenylpropanamide linker and a tetrahydrofuran-methyl substitution—a motif found in other research compounds —makes it a valuable candidate for investigating structure-activity relationships (SAR) in various biochemical assays. This compound is provided For Research Use Only (RUO) and is strictly intended for laboratory investigation. It is not approved for use in humans, animals, or for any diagnostic, therapeutic, or personal applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O2S/c30-26(18-23(20-10-3-1-4-11-20)21-12-5-2-6-13-21)29(19-22-14-9-17-31-22)27-28-24-15-7-8-16-25(24)32-27/h1-8,10-13,15-16,22-23H,9,14,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMRXAYGPWBDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(C2=NC3=CC=CC=C3S2)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C27_{27}H26_{26}N2_{2}O2_{2}S
  • Molecular Weight : 442.6 g/mol
  • CAS Number : 1170501-73-1

The presence of the benzo[d]thiazole moiety in the compound is significant as it is associated with various biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Biological Activity Overview

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro assays indicated that certain benzothiazole derivatives significantly reduced the viability of A431, A549, and H1299 cancer cell lines by inducing apoptosis and arresting the cell cycle at various concentrations (1, 2, and 4 μM) .

2. Anti-inflammatory Effects
Benzothiazole derivatives have also been noted for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in the inflammatory response associated with various diseases .

3. Antimicrobial Properties
The thiazole ring system has been linked to antimicrobial activity. Compounds containing this structure have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound could exhibit similar properties .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzothiazole Derivative : The initial step involves synthesizing the benzothiazole core through condensation reactions.
  • Introduction of Tetrahydrofuran Group : The tetrahydrofuran moiety is introduced via alkylation reactions to enhance solubility and biological activity.
  • Final Amide Formation : The final step involves coupling the benzothiazole derivative with appropriate amines to form the desired propanamide structure.

Case Studies and Research Findings

StudyFindings
Kamal et al. (2010)Investigated various benzothiazole derivatives for anticancer activity, highlighting their ability to inhibit cell proliferation in cancer cell lines.
Lee et al. (2011)Focused on the anti-inflammatory effects of benzothiazoles, showing a reduction in inflammatory cytokines in vitro.
Awadh (2023)Reviewed antimicrobial activities of thiazole derivatives, providing evidence for their effectiveness against multiple bacterial strains.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research has shown that benzothiazole derivatives exhibit promising anticancer properties. For example, compounds structurally similar to N-(benzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide have demonstrated significant inhibition of cancer cell proliferation. A comparative study on related compounds indicated varying degrees of efficacy against different cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
AMCF71.61Induces apoptosis
BA4311.98Cell cycle arrest

These findings suggest that structural modifications can enhance anticancer activity through selective targeting of tumor receptors.

Antimicrobial Activity :
The compound's structure suggests potential antimicrobial properties. Studies have evaluated similar benzothiazole derivatives against various bacterial strains, revealing significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

Biological Studies

This compound can serve as a probe in biological studies to investigate various pathways and mechanisms. Its interaction with enzymes or receptors can elucidate biochemical pathways involved in disease processes.

Industrial Applications

The compound may find utility in the development of new materials or as an intermediate in synthesizing other complex molecules. Its unique structural features could be harnessed to create novel compounds with enhanced properties for industrial applications.

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that a related benzothiazole derivative effectively reduced tumor size in xenograft models of breast cancer. The study utilized molecular docking to predict binding affinities to estrogen receptors, confirming the compound's potential as a therapeutic agent.
  • Antimicrobial Resistance : Another investigation focused on the antimicrobial properties of related compounds against resistant strains of bacteria, demonstrating enhanced activity compared to traditional antibiotics. This study emphasized the importance of developing new derivatives to combat rising antibiotic resistance.

Q & A

Q. What are the standard synthetic routes for N-(benzo[d]thiazol-2-yl)propanamide derivatives?

  • Methodological Answer : A common approach involves coupling substituted benzothiazole-2-amines with activated carboxylic acid derivatives (e.g., chloroacetamides or propionamide precursors). For example:
  • Step 1 : React substituted benzothiazole-2-amine with chloroacetamide in DMF using triethylamine as a base under reflux (80°C, 1.5–2 hours) .
  • Step 2 : Purify via precipitation in ice-water and recrystallization. Yields vary (16–59%) depending on substituents and solvent systems (e.g., acetic acid/ethyl acetate vs. acetonitrile/DMF) .
  • Key Variables : Solvent polarity, catalyst (e.g., Rh-catalyzed C-H amidation for advanced functionalization), and temperature .

Q. What characterization techniques confirm the structure of these derivatives?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for benzothiazole protons (e.g., aromatic protons at δ 7.2–8.5 ppm) and tetrahydrofuran methylene groups (δ 1.5–4.0 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ for C27H25N2O2S requires 441.1638) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and benzothiazole C=N (1600 cm⁻¹) .

Q. How do substituents on the benzothiazole ring affect reactivity and yield?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : Increase electrophilicity of the benzothiazole amine, improving coupling efficiency (e.g., nitro or trifluoromethyl groups yield 50–70%) .
  • Electron-Donating Groups (EDGs) : Reduce reactivity; require harsher conditions (e.g., 4-methoxyphenyl derivatives show 16–21% yields in refluxing ethyl acetate) .
  • Steric Effects : Bulky substituents (e.g., naphthyl) lower yields (21%) due to hindered access to the reactive site .

Advanced Research Questions

Q. How can reaction conditions be optimized to address yield discrepancies in multi-step syntheses?

  • Methodological Answer :
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote side reactions. Ethyl acetate/acetic acid systems reduce byproducts .
  • Catalyst Tuning : Rhodium catalysts (e.g., [RhCp*Cl2]2) enable regioselective C-H amidation, improving yields to 58–65% in benzamide derivatives .
  • Table :
StepSolvent SystemCatalystYield RangeReference
CouplingDMF/TEANone16–59%
C-H AmidationDCERh(III)43–58%

Q. How do computational methods inform pharmacological activity?

  • Methodological Answer :
  • Molecular Docking : Predict binding affinities to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). For example, derivatives with morpholine substituents show stronger hydrogen bonding with COX-2 (ΔG = -9.2 kcal/mol) .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns simulations) .
  • QSAR Models : Correlate substituent hydrophobicity (ClogP) with IC50 values (R² = 0.85 for anti-inflammatory activity) .

Q. What strategies resolve contradictions in biological assay data?

  • Methodological Answer :
  • Dose-Response Validation : Replicate assays at multiple concentrations (e.g., 1–100 μM) to confirm EC50 trends .
  • Off-Target Screening : Use kinase profiling panels (e.g., 400-kinase panel for TAK-632 analogs) to rule out non-specific effects .
  • Metabolite Analysis : LC-MS/MS identifies degradation products that may skew activity (e.g., tetrahydrofuran ring oxidation) .

Q. How does catalyst choice influence C-H functionalization in benzothiazole derivatives?

  • Methodological Answer :
  • Rhodium Catalysts : Enable selective amidation at the C6 position of benzothiazole (yields: 58–65%) via a proposed five-membered metallacycle intermediate .
  • Palladium Catalysts : Preferable for Suzuki-Miyaura couplings but require pre-functionalized substrates (e.g., bromobenzothiazoles) .
  • Copper-Mediated : Cost-effective for Ullmann-type couplings but limited to aryl halide partners .

Q. What advanced analytical approaches resolve spectroscopic discrepancies?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons (e.g., distinguishing benzothiazole H4/H5 protons) .
  • X-ray Crystallography : Confirm absolute configuration of chiral centers (e.g., tetrahydrofuran methyl group stereochemistry) .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric ions (e.g., [M+H]+ vs. [M+Na]+) with sub-ppm accuracy .

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